Cgp 40116 - 116049-53-7

Cgp 40116

Catalog Number: EVT-1568471
CAS Number: 116049-53-7
Molecular Formula: C6H12NO5P
Molecular Weight: 209.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cgp 40116, also known as the compound CGP 40116, is a chemical entity that has garnered attention in the fields of neuropharmacology and medicinal chemistry. It is primarily recognized for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. The compound is derived from earlier research on related compounds and has been studied extensively for its effects on excitotoxicity, which is a pathological process where neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.

Source

Cgp 40116 was developed by researchers at Ciba-Geigy (now part of Novartis) during the late 20th century. It emerged from a series of studies aimed at understanding and mitigating the effects of excitotoxicity in the central nervous system. The compound is synthesized through specific chemical reactions that modify precursor compounds to enhance their neuroprotective effects.

Classification

Cgp 40116 is classified as a neuroprotective agent and belongs to a broader category of compounds known as glutamate receptor antagonists. These agents inhibit the action of glutamate at its receptors, particularly the N-methyl-D-aspartate receptor, which plays a crucial role in excitotoxicity.

Synthesis Analysis

Methods

The synthesis of Cgp 40116 involves several steps that require careful control of reaction conditions to yield the desired compound with high purity. The initial synthesis typically begins with readily available starting materials that undergo various chemical transformations.

Technical Details

  1. Starting Materials: The synthesis often starts with substituted phenyl compounds that are modified through processes such as alkylation and acylation.
  2. Reagents: Common reagents include bases like sodium hydride or potassium carbonate, solvents such as dimethyl sulfoxide or ethanol, and catalysts to facilitate certain reactions.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Cgp 40116 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

Cgp 40116 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure can be represented as follows:

  • Molecular Formula: C14_{14}H18_{18}ClN3_3O
  • Molecular Weight: Approximately 273.76 g/mol

Data

The three-dimensional conformation of Cgp 40116 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

Reactions

Cgp 40116 participates in various chemical reactions that are relevant to its synthesis and potential modifications for enhanced efficacy. Key reactions include:

  1. Nucleophilic Substitution: This reaction allows for the introduction of different substituents on the aromatic ring.
  2. Reduction Reactions: These can modify functional groups within the molecule to improve its pharmacological properties.

Technical Details

Understanding the kinetics and mechanisms behind these reactions is crucial for optimizing synthesis routes and enhancing yield. Reaction conditions such as temperature, pressure, and solvent choice significantly influence the outcome.

Mechanism of Action

Process

Cgp 40116 exerts its neuroprotective effects primarily through antagonism of N-methyl-D-aspartate receptors in the central nervous system. By inhibiting these receptors, Cgp 40116 reduces calcium influx into neurons, thereby preventing excitotoxic damage.

Data

Studies have shown that administration of Cgp 40116 leads to decreased neuronal cell death in models of excitotoxicity, indicating its potential utility in treating conditions like stroke or traumatic brain injury.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cgp 40116 typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa values indicate its ionization states at physiological pH, which are critical for understanding its pharmacokinetics.
Applications

Scientific Uses

Cgp 40116 has been investigated for various applications beyond its initial neuroprotective claims:

  1. Neurodegenerative Diseases: Research continues into its efficacy against diseases like Alzheimer's and Parkinson's.
  2. Excitotoxicity Models: It serves as a valuable tool in experimental models studying excitotoxic processes and potential therapeutic interventions.
  3. Pharmacological Studies: Ongoing studies explore its interactions with other neurotransmitter systems, potentially broadening its therapeutic applications.
Introduction to NMDA Receptor Pharmacology

Glutamatergic Neurotransmission and NMDA Receptor Physiology

The NMDA receptor represents a critical subclass of ionotropic glutamate receptors that function as ligand-gated cation channels with unique voltage-dependent properties. These heterotetrameric complexes typically comprise two obligatory GluN1 subunits combined with two regulatory subunits (GluN2A-D or GluN3A-B), creating diverse receptor subtypes with distinct biophysical and pharmacological profiles [4] [7]. Unlike AMPA or kainate receptors, NMDA receptor activation requires simultaneous binding of both glutamate (to GluN2 subunits) and the co-agonist glycine or D-serine (to GluN1 subunits) [7]. A defining physiological characteristic is their voltage-dependent Mg²⁺ block, where physiological concentrations of extracellular Mg²⁺ ions obstruct the ion channel pore at resting membrane potentials. Only upon sufficient neuronal depolarization (typically via concurrent AMPA receptor activation) is this block relieved, permitting significant Ca²⁺ influx alongside Na⁺ and K⁺ fluxes [4] [7]. This "coincidence detector" mechanism underpins their essential role in synaptic plasticity phenomena like long-term potentiation (LTP), fundamental to learning and memory processes. However, excessive or prolonged NMDA receptor activation triggers pathological Ca²⁺ overload, initiating excitotoxic cascades involving mitochondrial dysfunction, protease activation, and free radical generation—ultimately culminating in neuronal death [4] [7]. This dual role positions NMDA receptors as prime therapeutic targets for excitotoxicity-related neurological disorders.

Competitive vs. Non-Competitive NMDA Receptor Antagonism

Pharmacological inhibition of NMDA receptors is achieved through distinct mechanistic classes:

  • Competitive Antagonists (e.g., CGP 40116, CGP 37849, AP-5): These compounds structurally resemble glutamate or glycine and bind directly to the agonist recognition sites on GluN2 or GluN1 subunits, respectively. They prevent agonist binding without influencing channel gating directly. CGP 40116 specifically targets the glutamate-binding site on GluN2 subunits [2] [5] [10].
  • Non-Competitive Antagonists: This diverse category includes:
  • Channel blockers (e.g., MK-801, ketamine, memantine): Bind within the ion channel pore, physically obstructing ion flux in a use-dependent manner.
  • Glycine site antagonists (e.g., HA-966): Bind to the glycine/D-serine co-agonist site on GluN1.
  • Polyamine site antagonists: Modulate receptor function via distinct allosteric sites.

Table 1: Key Characteristics of NMDA Receptor Antagonist Classes

Antagonist TypeBinding SitePrototypical CompoundsVoltage DependenceUse-Dependence
CompetitiveGlutamate site (GluN2)CGP 40116, CGP 37849, CPPNoNo
Non-CompetitiveIon channel poreMK-801, Ketamine, MemantineYesYes
Non-CompetitiveGlycine site (GluN1)HA-966, 7-CKNoNo

Competitive antagonists like CGP 40116 offer a theoretical advantage by providing receptor subtype selectivity potential based on GluN2 subunit composition (e.g., GluN2A vs. GluN2B). However, they may be overcome by high synaptic glutamate concentrations during pathological overactivation. Non-competitive antagonists, particularly channel blockers, exhibit trapping block kinetics and voltage dependence, potentially offering better efficacy in depolarized pathological states but carrying higher risks of psychotomimetic side effects due to interference with physiological NMDA receptor functions [5] [7] [9].

Rationale for Targeting NMDA Receptors in Neurological Disorders

The compelling rationale for developing NMDA receptor antagonists stems from the central role of excitotoxicity in diverse acute and chronic neurological conditions:

  • Status Epilepticus (SE): Prolonged seizures cause massive glutamate release, leading to sustained NMDA receptor activation, neuronal Ca²⁺ overload, and selective neuronal necrosis in vulnerable brain regions like the hippocampus, thalamus, and cortex [1] [2] [3].
  • Neurodegenerative Disorders: Excitotoxicity contributes to neuronal loss in Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). While memantine (a low-affinity channel blocker) is approved for AD, competitive antagonists offer alternative mechanisms [4] [7].
  • Ischemic Stroke/Cerebral Ischemia: Energy failure causes loss of ionic gradients, neuronal depolarization, removal of Mg²⁺ block, and massive glutamate release, triggering catastrophic Ca²⁺ influx via NMDA receptors.
  • Mood Disorders: Emerging evidence implicates glutamatergic dysfunction in depression. NMDA antagonists like ketamine show rapid antidepressant effects, suggesting potential for compounds like CGP 40116 [10].

The development of CGP 40116 specifically addressed limitations of early NMDA antagonists like D-AP5, primarily poor blood-brain barrier (BBB) penetration. CGP 40116 is a phosphono-pentenoic acid derivative designed for enhanced CNS bioavailability while retaining high affinity and selectivity for the NMDA receptor glutamate site [2] [6] [10].

Properties

CAS Number

116049-53-7

Product Name

Cgp 40116

IUPAC Name

(E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic acid

Molecular Formula

C6H12NO5P

Molecular Weight

209.14 g/mol

InChI

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m1/s1

InChI Key

BDYHNCZIGYIOGJ-XWCPEMDWSA-N

SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O

Synonyms

2-amino-4-methyl-5-phosphono-3-pentenoic acid
2-amino-4-methyl-5-phosphono-3-pentenoic acid, (E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, E(+-)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, R-(E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, S-(E)-isomer
4-methyl-APPA
CGP 37849
CGP 40017
CGP 40116
CGP-37849
CGP-40017
CGP-40116
CGP40.116

Canonical SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O

Isomeric SMILES

C/C(=C\[C@H](C(=O)O)N)/CP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.